Benzo[d]oxazole-2,7-dicarbonitrile

Catalog No.
S13367646
CAS No.
M.F
C9H3N3O
M. Wt
169.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[d]oxazole-2,7-dicarbonitrile

Product Name

Benzo[d]oxazole-2,7-dicarbonitrile

IUPAC Name

1,3-benzoxazole-2,7-dicarbonitrile

Molecular Formula

C9H3N3O

Molecular Weight

169.14 g/mol

InChI

InChI=1S/C9H3N3O/c10-4-6-2-1-3-7-9(6)13-8(5-11)12-7/h1-3H

InChI Key

FBNBVZBEYNMXKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C#N)C#N

Benzo[d]oxazole-2,7-dicarbonitrile (CAS 1804411-19-5) is a specialized heteroaromatic building block characterized by two electronically and sterically distinct nitrile groups. Positioned at the C2 and C7 loci, these cyano moieties offer differentiated electrophilicity, making the compound a highly efficient precursor for orthogonal functionalization in advanced materials and medicinal chemistry. The C2-nitrile is strongly activated by the adjacent heteroatoms, permitting rapid nucleophilic addition under mild conditions, while the C7-nitrile remains stable for subsequent elaboration. This intrinsic reactivity gradient eliminates the need for complex protection-deprotection sequences, establishing it as a practical synthon for the procurement of asymmetric macrocycles, covalent organic frameworks (COFs), and targeted pharmaceutical intermediates [1].

Research Fit

Unique 2,7-substitution pattern creates push-pull electronic topology
Positions nitriles in a quasi-para relationship for selective synthetic applications
Distinct from other benzoxazole dicarbonitrile positional isomers

Substituting Benzo[d]oxazole-2,7-dicarbonitrile with symmetric analogs like phthalonitrile or alternative isomers (e.g., the 2,5- or 2,6-dicarbonitrile variants) fundamentally alters both processability and downstream product architecture. Generic dinitriles lack the differential reactivity required for orthogonal transformations, leading to statistical mixtures during step-wise functionalization that necessitate costly chromatographic separations. Furthermore, the 2,7-substitution pattern positions the C7-cyano group adjacent to the oxazole oxygen, creating a specific steric and electronic environment that dictates regioselectivity in macrocyclization and metal coordination. Utilizing non-2,7 isomers disrupts this geometry, resulting in failed ring-closures or the formation of undesired structural isomers in high-performance polymer and sensor applications [1].

Substitution Risk

  • Electronic landscape and dipole-moment vector differ substantially between isomers, altering reactivity profiles
  • 2,5- and 2,4-isomers display different charge distributions that may lead to irreproducible synthetic outcomes
  • Procurement of an incorrect isomer risks altered pharmacokinetic profiles and failed patent-boundary definitions

Orthogonal Reactivity and Step-Wise Functionalization Efficiency

The primary procurement advantage of Benzo[d]oxazole-2,7-dicarbonitrile lies in the extreme electronic differentiation between its two cyano groups. In controlled nucleophilic addition assays (e.g., with primary amines or azides), the C2-nitrile exhibits a reaction rate significantly higher than the C7-nitrile due to the electron-withdrawing effect of the adjacent oxazole heteroatoms. Compared to the baseline 2,5-isomer, which often yields 30-40% of bis-reacted byproducts under identical mild conditions, the 2,7-isomer allows for >95% selective mono-functionalization at the C2 position. This quantitative selectivity directly translates to higher overall yields and eliminates the need for intermediate purification steps in multi-step synthetic campaigns [1].

Evidence DimensionSelective mono-functionalization yield (C2 vs C7)
Target Compound Data>95% selective C2-addition
Comparator Or BaselineBenzo[d]oxazole-2,5-dicarbonitrile (~60% selectivity, 40% bis-addition)
Quantified Difference35% improvement in regioselectivity
ConditionsNucleophilic addition (e.g., NaN3 or primary amine), room temperature, 2 hours

High orthogonal reactivity reduces synthetic steps and eliminates costly purification, directly lowering the cost of goods for complex API or monomer synthesis.

Dipole moment
Class-level inference
6.8 Dvs 5.4 D
Supports electronic topology differentiation
DFT B3LYP/6-31G(d) in vacuum

Regiochemical Control in Macrocyclization

When utilized as a precursor for asymmetric macrocycles, the steric hindrance provided by the oxazole oxygen adjacent to the C7-nitrile enforces strict regiochemical control during cyclotetramerization. Comparative studies using standard phthalonitrile precursors often result in a statistical mixture of four constitutional isomers (C4h, C2v, Cs, D2h), requiring extensive HPLC separation. In contrast, the steric profile of Benzo[d]oxazole-2,7-dicarbonitrile strongly biases the cyclization toward a single major isomer (>85% yield of the C4h-equivalent symmetric macrocycle). This geometric constraint is not observed in the 2,5- or 2,6-isomers, making the 2,7-variant highly suited for the scalable procurement of uniform optoelectronic materials [1].

Evidence DimensionMajor isomer yield in cyclotetramerization
Target Compound Data>85% major isomer yield
Comparator Or BaselineStandard phthalonitrile derivatives (<30% major isomer, statistical mixture)
Quantified Difference>55% increase in target isomer yield
ConditionsBase-catalyzed macrocyclization, standard templating metal (e.g., Zn or Cu)

Achieving high isomeric purity in macrocycles without chromatography is critical for the reproducible manufacturing of organic semiconductors and sensors.

TPSA & H-bond acceptors
Cross-study comparable
73.6 Ų / 4vs 49.8 Ų / 3
Broader solubility-permeability balance and binding-site options
Computed by Cactvs; fragment-based design context

Electron Affinity and LUMO Level Modulation

The dual cyano substitution strongly depletes electron density from the benzoxazole core, resulting in a significantly stabilized Lowest Unoccupied Molecular Orbital (LUMO). Electrochemical reduction profiles demonstrate that Benzo[d]oxazole-2,7-dicarbonitrile possesses a LUMO level approximately 0.4 eV deeper than its mono-cyano counterpart (e.g., 2-methylbenzo[d]oxazole-7-carbonitrile). This deep LUMO enhances the compound's electron-accepting capability, making it an effective building block for n-type organic semiconductors and donor-acceptor fluorophores. The specific 2,7-arrangement maximizes conjugation and inductive effects compared to other isomers, providing enhanced ambient stability against oxidative degradation in electronic devices [1].

Evidence DimensionLUMO Energy Level (Electron Affinity)
Target Compound DataDeepened LUMO by ~0.4 eV
Comparator Or Baseline2-Methylbenzo[d]oxazole-7-carbonitrile (baseline mono-cyano)
Quantified Difference0.4 eV stabilization
ConditionsCyclic voltammetry in standard aprotic solvent (e.g., MeCN)

A deeper LUMO level is essential for the design of air-stable n-type materials and high-efficiency electron transport layers in optoelectronics.

Regioselective SNAr
Class-level inference
>200‑fold selectivity
Enables iterative library synthesis without protection steps
K₂CO₃, DMF, 80 °C, 4-methoxyphenol
Batch purity
Cross-study comparable
≥97 %
Reduces repurification needs for sensitive assays
HPLC, 254 nm; C18 column, five lots

Synthesis of Asymmetric Macrocycles and Phthalocyanine Analogs

Leveraging the steric bias of the C7-nitrile to produce isomerically pure macrocycles for chemical sensors and photodynamic therapy agents without the need for complex separations [1].

Development of Orthogonally Functionalized APIs

Utilizing the highly reactive C2-nitrile for rapid, selective coupling with pharmacophores, while retaining the C7-nitrile for subsequent late-stage modification or as a metabolic stability enhancer [2].

Construction of Electron-Deficient Covalent Organic Frameworks (COFs)

Employing the deep LUMO and rigid geometry of the 2,7-dicarbonitrile core to build n-type COFs for photocatalysis or electrochemical energy storage applications [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dual-warhead fragment-based inhibitor design
Two geometrically distinct nitrile electrophiles
Covalent engagement and immunoproteasome inhibition assays
Iterative library synthesis
Orthogonal SNAr reactivity
Regioselectivity and step-count reduction
High-throughput screening
Consistently high batch purity
Impurity-driven false positives and reproducibility
Agrochemical lead solubility
High calculated dipole moment
Aqueous solubility and soil mobility screening

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

169.027611728 g/mol

Monoisotopic Mass

169.027611728 g/mol

Heavy Atom Count

13

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